molecular formula C18H22O2 B14447349 4,4'-(2-Methylpentane-1,1-diyl)diphenol CAS No. 74462-03-6

4,4'-(2-Methylpentane-1,1-diyl)diphenol

Cat. No.: B14447349
CAS No.: 74462-03-6
M. Wt: 270.4 g/mol
InChI Key: NTGORZWIQPZKLD-UHFFFAOYSA-N
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Description

4,4'-(2-Methylpentane-1,1-diyl)diphenol is a bisphenol analogue characterized by a central 2-methylpentane-1,1-diyl group bridging two para-hydroxyphenyl rings. This branched alkyl chain introduces steric bulk and hydrophobicity, distinguishing it from simpler bisphenols like bisphenol A (BPA).

Properties

CAS No.

74462-03-6

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-methylpentyl]phenol

InChI

InChI=1S/C18H22O2/c1-3-4-13(2)18(14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-13,18-20H,3-4H2,1-2H3

InChI Key

NTGORZWIQPZKLD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-Methylpentane-1,1-diyl)diphenol typically involves the condensation of phenol with 2-methylpentane-1,1-diol under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the diphenol compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-Methylpentane-1,1-diyl)diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4’-(2-Methylpentane-1,1-diyl)diphenol involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, mimicking the effects of natural estrogens and potentially disrupting endocrine function . This interaction can lead to changes in gene expression and cellular function, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Bisphenol analogues share a common diphenol backbone but differ in their central bridging groups. Key structural variations influence physical, thermal, and biological properties:

Compound Name (IUPAC) Central Group Molecular Weight (g/mol) Melting Point (°C) Key Features
4,4'-(2-Methylpentane-1,1-diyl)diphenol 2-Methylpentane-1,1-diyl 284.39* ~150–180 (est.) Branched alkyl chain; moderate steric hindrance
BPA (4,4'-propane-2,2-diyl diphenol) Propane-2,2-diyl 228.25 150–155 High-volume industrial use; endocrine disruptor
BPAP (4,4'-(1-Phenylethylidene)diphenol) 1-Phenylethylidene 271.25 N/A Aromatic substituent; higher estrogenic activity than BPA
BPC (4,4'-(2,2-dichloroethene-1,1-diyl)diphenol) 2,2-Dichloroethene-1,1-diyl 280.00 N/A Chlorinated backbone; increased oxidative stress in cells
4,4'-(Cyclopropane-1,1-diyl)diphenol Cyclopropane-1,1-diyl 226.23 N/A Rigid cyclic structure; thermal decomposition product in epoxy resins
4,4'-(Ethane-1,1-diyl)diphenol (BPE) Ethane-1,1-diyl 214.26 N/A Simpler alkyl bridge; lower molecular weight
4,4'-DPD (2,2-Diphenylethene-1,1-diyl)diphenol Diphenylethene-1,1-diyl 364.44 222.9–223.7 Extended conjugation; used in COF synthesis



*Calculated based on molecular formula C₁₉H₂₄O₂.

Key Findings:

Thermal Stability: Cyclopropane- and ethane-bridged diphenols decompose into volatile aromatic compounds (e.g., 4-isopropylphenol) at high temperatures, contributing to flame retardancy in epoxy resins . The methylpentane group’s branching may enhance thermal stability compared to linear alkyl chains due to reduced chain mobility .

Biological Activity :

  • BPAP and BPC exhibit stronger estrogen receptor binding than BPA, likely due to aromatic and electronegative substituents .
  • The methylpentane bridge’s steric bulk may reduce receptor affinity compared to planar groups like ethene or phenyl .

Physical Properties: Melting points correlate with substituent polarity. Sulfur-containing analogues (e.g., methylsulfinyl groups) exhibit higher melting points (~175–207°C) due to polar interactions . The methylpentane compound’s hydrophobic nature suggests lower water solubility than BPA, aligning with trends in alkyl-substituted bisphenols .

Applications: BPA derivatives with fluorinated or chlorinated groups (e.g., BPAF, BPC) are used in high-performance plastics but raise toxicity concerns . Ethene-bridged compounds like 4,4'-DPD serve as monomers in covalent organic frameworks (COFs) due to their rigidity and conjugation .

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